molecular formula C14H20N4O B6647391 N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine

Cat. No.: B6647391
M. Wt: 260.33 g/mol
InChI Key: TYIZXHLZRMEJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine is a synthetic organic compound that features a pyrazole ring substituted with methoxy and dimethyl groups, linked to a pyridine ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine typically involves the alkylation of 5-methoxy-1,3-dimethylpyrazole with a suitable pyridine derivative. The reaction conditions often include the use of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a pyridine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11-13(14(19-3)18(2)17-11)10-15-9-7-12-6-4-5-8-16-12/h4-6,8,15H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIZXHLZRMEJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNCCC2=CC=CC=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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